![molecular formula C₆H₄D₆N₆O B1140675 Dacarbazine-d6 CAS No. 1185241-28-4](/img/structure/B1140675.png)
Dacarbazine-d6
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Overview
Description
Dacarbazine-d6, also known as 5-(3,3-dimethyl-1-triazen-1-yl)-1H-imidazole-4-d6-carboxamide, is a synthetic analog of naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC) . It is used for research purposes and is not intended for human or veterinary use . Dacarbazine belongs to the group of medicines called alkylating agents and is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer) .
Synthesis Analysis
Dacarbazine is a photosensitive drug, and its photo-degradation reaction was monitored at different pH media (between 2 and 12) . The 3d metal complexes (cobalt and copper) with dacarbazine were synthesized . Their spectroscopic properties were studied using FT-IR, FT-Raman, and 1HNMR .
Molecular Structure Analysis
The molecular formula of Dacarbazine-d6 is C6H4D6N6O . The average mass is 188.220 Da and the monoisotopic mass is 188.129272 Da .
Chemical Reactions Analysis
Dacarbazine is a photosensitive drug which is analyzed by chromatography methods . The photo-degradation reaction was monitored at different pH media (between 2 and 12) . Factor analysis revealed the presence of five chemical species co-existing in the reaction media .
Physical And Chemical Properties Analysis
Dacarbazine-d6 has a molecular formula of C6H4D6N6O and a molecular weight of 188.22 . It is a solid substance .
Scientific Research Applications
Antitumor Activity
Dacarbazine-d6 has been shown to have superior antitumor activity compared to most of its analogs . It has been used in the treatment of malignant melanoma and sarcoma of soft tissues . It has also shown activity against various leukemic strains and sarcomas .
Stability and Activity
Imidazene, an analog of Dacarbazine-d6, exhibits an advantage over Dacarbazine-d6 with respect to both stability and activity . This makes it a promising candidate for use in combined chemotherapy .
Laser-Triggered Delivery System
Researchers have designed a laser-triggered delivery system based on β-Cyclodextrin and Plasmonic Gold Nanoparticles to optimize Dacarbazine therapy . This system increases the aqueous solubility and stability of Dacarbazine, and allows for controlled release of the drug over time .
Lipid Polymer Hybrid Nanoparticles
To improve Dacarbazine’s efficacy against skin cancer and minimize its systemic side effects, it has been loaded into lipid polymer hybrid nanoparticles (LPHN) for topical delivery . This approach has shown promise in enhancing the therapeutic potential of Dacarbazine .
Synthesis of Triazene Derivatives
Dacarbazine-d6 plays a crucial role in the synthesis of triazene derivatives, which have shown significant antitumor activity . This has led to increased interest in triazene derivatives as potential antitumor agents .
Treatment of Various Cancer Types
Dacarbazine-d6 has been found to be active against a variety of cancer types, including sarcoma 180, adenocarcinoma Ca 755, L 1210, and others . However, it was found to be ineffective against lymphosarcoma P 1798 .
Mechanism of Action
Target of Action
Dacarbazine-d6, also known as Dacarbazine, is an antineoplastic agent primarily used to treat malignant melanoma and Hodgkin’s disease . It is an alkylating agent that interferes with DNA synthesis . The primary targets of Dacarbazine are the DNA of cancer cells .
Mode of Action
It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .
Biochemical Pathways
Dacarbazine is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) and 5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC) . The DTIC N-demethylation involved in MTIC formation by human liver microsomes is catalyzed by CYP1A1, CYP1A2, and CYP2E1 .
Pharmacokinetics
After intravenous administration of Dacarbazine, the volume of distribution exceeds total body water content suggesting localization in some body tissue, probably the liver . The drug is extensively metabolized, and its elimination half-life is approximately 5 hours . About 40% of the drug is excreted unchanged in the urine .
Result of Action
Dacarbazine’s action results in disruption of DNA function, cell cycle arrest, and apoptosis . It has been associated with tumor reduction in approximately 30% of patients . The DNA methylation produced by Dacarbazine is dependent upon oxidative N-demethylation by P450s .
Action Environment
The efficacy of Dacarbazine can be influenced by environmental factors such as temperature . For instance, hyperthermia has been shown to potentiate the effect of Dacarbazine, leading to increased cytotoxicity . The stability of dacarbazine can be compromised by light, which causes it to convert into 2-azahypoxanthine, reducing its activity .
Safety and Hazards
Dacarbazine-d6 should be handled with care. It is recommended to use personal protective equipment/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . It should not be ingested .
Future Directions
properties
IUPAC Name |
4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dacarbazine-d6 |
Q & A
Q1: What is the role of Dacarbazine-d6 in the research on dacarbazine levels in melanoma patients?
A1: Dacarbazine-d6 serves as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed by the researchers []. It's crucial for accurate quantification of dacarbazine in plasma samples.
Q2: How does using Dacarbazine-d6 as an internal standard improve the accuracy of the LC-MS/MS method for quantifying dacarbazine?
A2: Using Dacarbazine-d6, a deuterated form of dacarbazine, compensates for potential variations during sample preparation and analysis. Since it has a nearly identical chemical structure to dacarbazine, it behaves similarly during extraction and ionization but can be differentiated by the mass spectrometer due to its mass difference. By comparing the signal intensity of dacarbazine to the known concentration of Dacarbazine-d6, the researchers can accurately determine dacarbazine levels in the plasma samples [].
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